molecular formula C15H16O6S B1191814 ODM-204

ODM-204

カタログ番号: B1191814
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ODM-204 is an orally available inhibitor of both the steroid 17-alpha-hydroxylase/C17,20 lyase (CYP17A1 or CYP17) and androgen receptor (AR), with potential anti-androgen and antineoplastic activities. Upon oral administration, CYP17/AR inhibitor ODM 204 selectively inhibits the enzymatic activity of CYP17A1 in both the testes and adrenal glands, thereby inhibiting androgen production. This may both decrease androgen-dependent growth signaling and inhibit the proliferation of androgen-dependent tumor cells. In addition, ODM 204 binds to ARs in target tissues and inhibits androgen-induced receptor activation and AR nuclear translocation, which prevents the binding to and transcription of AR-responsive genes. This leads to an inhibition of growth in AR-expressing prostate cancer cells. The cytochrome P450 enzyme CYP17A1, which is localized to the endoplasmic reticulum, exhibits both 17alpha-hydroxylase and 17,20-lyase activities. Check for active clinical trials or closed clinical trials using this agent.

科学的研究の応用

Dual-Action in Prostate Cancer Treatment

ODM-204 is a novel, nonsteroidal compound with promising potential in treating castration-resistant prostate cancer (CRPC). This advanced form of prostate cancer is characterized by high androgen receptor (AR) expression and the continuous activation of the AR signaling axis. This compound's dual mechanism of action involves inhibiting CYP17A1, an enzyme essential for the formation of dihydrotestosterone (DHT) and testosterone, and blocking the AR with high affinity and specificity. Research indicates that this compound can inhibit the proliferation of androgen-dependent cells in vitro and reduce tumor growth in vivo. Additionally, in animal studies, this compound has demonstrated the ability to inhibit adrenal and testicular steroid production and potentiate the suppression of circulating testosterone levels when co-administered with leuprolide acetate, an LHRH agonist (Oksala et al., 2018).

Preclinical Efficacy

In preclinical studies, this compound has shown significant efficacy against CRPC. The binding affinity of this compound to the wild-type AR was determined in various settings, and the compound demonstrated potent and functional activity against human AR. The effects of this compound on the growth of androgen-dependent cells and on subcutaneously grafted cells were studied, revealing positive results. These findings underline the potential of this compound as an effective treatment for CRPC, combining CYP17A1 and AR inhibition (Oksala et al., 2015).

Phase I Clinical Trial Insights

A Phase I dose escalation study of this compound in men with metastatic CRPC provided insights into its safety profile and dose-limiting toxicities. Patients were administered various doses of this compound along with prednisone. The study highlighted that this compound was well-tolerated up to the highest evaluated dose. Decreases in testosterone and prostate-specific antigen (PSA) levels suggested preliminary antitumor activity in treating CRPC. However, the pharmacokinetic properties of this compound posed limitations for further development (Peltola et al., 2020).

特性

分子式

C15H16O6S

外観

Solid powder

同義語

ODM204;  ODM-204;  ODM 204.; NONE

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。